N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide: is a heterocyclic compound that features a furan ring fused to a pyridine ring, with a carboxamide group at the 2-position and two benzyl groups attached to the nitrogen atom. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and a furan derivative.
Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the furo[3,2-b]pyridine core with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
N-Benzylation:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzyl alcohols or benzaldehydes.
Reduction: The compound can be reduced at the carboxamide group to form the corresponding amine.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents such as sodium methoxide or potassium cyanide.
Major Products:
Oxidation: Benzyl alcohols, benzaldehydes.
Reduction: Amines.
Substitution: Halogenated derivatives, cyano derivatives.
Scientific Research Applications
N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: It is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to study the mechanisms of action of related bioactive molecules.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. For example, it may inhibit the activity of a key enzyme involved in a metabolic pathway, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
- N-benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide
- N-(2,6-Difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Comparison:
- N-benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide: Lacks one benzyl group compared to N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide, which may affect its biological activity and solubility.
- N-(2,6-Difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: Contains fluorine atoms, which can enhance its metabolic stability and binding affinity to targets.
- N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: The presence of methyl groups may influence its hydrophobicity and interaction with biological membranes.
Properties
IUPAC Name |
N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-17-12-13-21-20(24-17)14-22(27-21)23(26)25(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKFKQHOZBTOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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